molecular formula C9H8ClFO5S B6617169 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid CAS No. 1375471-59-2

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Cat. No.: B6617169
CAS No.: 1375471-59-2
M. Wt: 282.67 g/mol
InChI Key: SINDCBVAWDTMKZ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (C$9$H$8$ClFO$_5$S) is a multifunctional aromatic compound featuring a benzoic acid core substituted with a chlorosulfonyl group at position 5, an ethoxy group at position 2, and a fluorine atom at position 3. This combination of electron-withdrawing (chlorosulfonyl, fluorine) and electron-donating (ethoxy) groups imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate in the preparation of sulfonamide derivatives . Its structural complexity arises from the regioselective introduction of substituents, often achieved via electrophilic aromatic substitution and subsequent functionalization steps .

Properties

IUPAC Name

5-chlorosulfonyl-2-ethoxy-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)11)17(10,14)15/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDCBVAWDTMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Ethoxylation and Fluorination

  • Starting Material : 3-Chloro-2-hydroxybenzoic acid.

  • Ethoxylation : Treatment with ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 2-ethoxy-3-chlorobenzoic acid.

  • Fluorination : Reacting the chloro intermediate with anhydrous potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in N,N-dimethylacetamide (DMA) at 150°C for 10 hours replaces chlorine with fluorine.
    Yield : ~67–92% (based on analogous reactions).

Route B: Direct Fluorination of Ethoxy-Substituted Precursors

  • Starting Material : 2-Ethoxy-3-nitrobenzoic acid.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

  • Schiemann Reaction : Diazotization with NaNO₂/HCl followed by treatment with HBF₄ introduces fluorine via thermal decomposition of the diazonium tetrafluoroborate.
    Yield : ~75–85% (estimated from nitrile hydrolysis in).

The introduction of the chlorosulfonyl group necessitates careful consideration of directing effects. The ethoxy group (ortho/para-directing) and fluorine (meta-directing) collaboratively direct electrophilic attack to position 5.

Reaction Conditions

  • Reagent : Excess chlorosulfonic acid (HSO₃Cl, 3–5 equiv).

  • Solvent : Dichloromethane (DCM) or neat conditions.

  • Temperature : 0–5°C (controlled to minimize side reactions).

  • Work-Up : Quenching on ice, followed by extraction with ethyl acetate and purification via recrystallization.
    Yield : ~60–75% (based on similar sulfonations in).

Alternative Pathways and Comparative Analysis

Late-Stage Ethoxylation

Introducing ethoxy after chlorosulfonation is hindered by the electron-withdrawing nature of the sulfonyl group, which deactivates the ring toward nucleophilic substitution. Thus, early-stage ethoxylation (Route A or B) is preferred.

Nitrile Hydrolysis Approach

A patent method for 2-fluoro-3-chlorobenzoic acid synthesis involves hydrolyzing 2-fluoro-3-chlorobenzonitrile with concentrated HCl at 150°C. Adapting this, 2-ethoxy-3-fluorobenzonitrile could be hydrolyzed to the corresponding acid, though nitrile preparation adds steps.

Optimization Challenges and Solutions

  • Regioselectivity in Chlorosulfonation : Competing sulfonation at position 1 (ortho to ethoxy) is mitigated by steric hindrance from the ethoxy group, favoring position 5.

  • Fluorination Efficiency : Phase-transfer catalysts (e.g., TBAB) enhance fluoride reactivity, improving Cl → F substitution yields.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the final product.

Data Tables: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference Analogue
EthoxylationEtBr, K₂CO₃, DMF, 80°C, 12h85–90
FluorinationKF, TBAB, DMA, 150°C, 10h67–92
ChlorosulfonationHSO₃Cl, DCM, 0–5°C, 2h60–75
Hydrolysis (Nitrile)HCl (conc.), 150°C, 5h90–95

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is widely used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

  • Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.
  • Hydrolysis and Reduction: The chlorosulfonyl group can be hydrolyzed to yield sulfonic acids or reduced to form sulfonyl derivatives using reagents like lithium aluminum hydride (LiAlH4) .

Medicinal Chemistry

This compound serves as a vital building block in the development of pharmaceuticals. It is particularly useful in synthesizing sulfonamide-based drugs, which are known for their antibacterial properties. The ability to modify the chlorosulfonyl group enhances the biological activity of the resulting compounds, making them effective against various pathogens .

Material Science

In material science, this compound is utilized in the preparation of functionalized polymers. The incorporation of this compound into polymer matrices can impart specific properties such as increased thermal stability and enhanced mechanical strength. This makes it valuable for developing advanced materials used in coatings, adhesives, and composites .

Analytical Chemistry

The compound is employed in analytical chemistry for developing reagents and standards for chemical analysis. Its reactivity allows it to form stable derivatives with various analytes, facilitating accurate detection and quantification in complex samples .

Case Study 1: Synthesis of Sulfonamide Drugs

A study demonstrated the use of this compound as a precursor for synthesizing novel sulfonamide derivatives. These derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing the compound's potential in drug development.

Case Study 2: Polymer Functionalization

Research highlighted the incorporation of this compound into polyvinyl chloride (PVC) to enhance its thermal properties. The modified PVC showed improved heat resistance and mechanical performance, indicating its applicability in high-temperature environments.

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles to form new bonds. The ethoxy and fluorine groups can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in substituent type, position, or functional groups, leading to distinct properties:

Compound Name Substituents (Positions) Molecular Weight Key Applications/Properties Reference
5-(Chlorosulfonyl)-2-ethoxybenzoic acid 2-ethoxy, 5-chlorosulfonyl 264.67 g/mol Sildenafil precursor; lacks 3-fluoro substituent, reducing steric hindrance and altering electronic effects
5-(Chlorosulfonyl)-2-methylbenzoic acid 2-methyl, 5-chlorosulfonyl 234.66 g/mol Simpler alkyl substituent; lower steric demand compared to ethoxy, influencing nucleophilic substitution rates
5-(Chlorosulfonyl)salicylic acid 2-hydroxy, 5-chlorosulfonyl 236.63 g/mol Hydroxy group enhances acidity (pKa ~2.5 vs. ~4.5 for ethoxy analogue); used in dye synthesis
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 3-chlorosulfonyl, 4-methyl, 5-fluoro 267.67 g/mol Methyl and fluorine substituents increase lipophilicity; potential kinase inhibitor intermediate
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride 2-fluoro, 3-chlorosulfonyl, 5-chloro, benzoyl chloride 291.51 g/mol Dual reactive sites (sulfonyl chloride and acyl chloride); high electrophilicity for peptide coupling

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) is less acidic than salicylic acid derivatives (pKa ~2.0) due to the electron-donating ethoxy group. Fluorine’s inductive effect slightly offsets this, resulting in intermediate acidity .
  • Solubility : The ethoxy group enhances lipophilicity (logP ~1.8) compared to hydroxy-substituted analogues (logP ~0.5), improving membrane permeability in drug candidates .

Research Findings and Challenges

  • Regioselectivity : Introducing fluorine at position 3 requires precise control to avoid side reactions, as competing substitution at positions 4 or 6 can occur .
  • Stability: The sulfonyl chloride group is prone to hydrolysis; fluorinated derivatives exhibit slower degradation in aqueous media compared to non-halogenated counterparts .

Biological Activity

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a chlorosulfonyl group, an ethoxy substituent, and a fluorine atom on a benzoic acid backbone. The presence of these functional groups contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-ethoxy-3-fluorobenzoic acid and chlorosulfonyl chloride.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to minimize side reactions.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chlorosulfonyl group enhances electrophilicity, allowing for nucleophilic attack by biological molecules, which can lead to inhibition of key enzymatic activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
M-HeLa5.4
MCF-78.1
P388 Lymphatic Leukemia4.7

These values indicate that the compound exhibits potent growth inhibitory effects, suggesting its potential use in cancer therapy.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for tumor cell proliferation. For example, it was observed to inhibit thymidylate synthase activity, which is essential for DNA synthesis in rapidly dividing cells.

Case Studies

  • Study on Anticancer Properties :
    A study evaluated the anticancer effects of various derivatives of benzoic acid, including this compound. The results indicated that this compound significantly induced apoptosis in cancer cells through mitochondrial pathways, leading to increased DNA damage and cell death .
  • Inhibition of Metastasis :
    Another investigation focused on the compound's ability to inhibit metastasis in melanoma models. The results demonstrated a reduction in metastatic spread when treated with this compound, highlighting its potential as a therapeutic agent against metastatic cancers .

Q & A

Q. What in vitro assays are recommended to study its potential as a enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., sulfotransferases).
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism).
  • Crystallography : Co-crystallize with the enzyme (e.g., PDB ID: 1Z20) to identify binding interactions .

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